BenchChemオンラインストアへようこそ!

5-phenyl-7-(trifluoromethyl)-1,3-dihydro-1,4-benzodiazepin-2-one

effective dose in‑vivo pharmacology benzodiazepine potency

5-Phenyl-7-(trifluoromethyl)-1,3-dihydro-1,4-benzodiazepin-2-one (CAS 2285‑16‑7), systematically named 1,3-dihydro-5-phenyl-7-(trifluoromethyl)-2H-1,4-benzodiazepin-2-one and also known as triflunordazepam or Ro5‑2904, is a classic 1,4-benzodiazepin-2-one in which the 7‑position is substituted with a trifluoromethyl group and the 5‑position carries an unsubstituted phenyl ring. The compound has a molecular weight of 304.27 g mol⁻¹ (C₁₆H₁₁F₃N₂O), a computed XLogP3 of 3.2, one hydrogen‑bond donor, and five hydrogen‑bond acceptors.

Molecular Formula C16H11F3N2O
Molecular Weight 304.27 g/mol
CAS No. 2285-16-7
Cat. No. B3369179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenyl-7-(trifluoromethyl)-1,3-dihydro-1,4-benzodiazepin-2-one
CAS2285-16-7
Molecular FormulaC16H11F3N2O
Molecular Weight304.27 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(C=C(C=C2)C(F)(F)F)C(=N1)C3=CC=CC=C3
InChIInChI=1S/C16H11F3N2O/c17-16(18,19)11-6-7-13-12(8-11)15(20-9-14(22)21-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,21,22)
InChIKeyUUBMOUNXQFMBQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-7-(trifluoromethyl)-1,3-dihydro-1,4-benzodiazepin-2-one (CAS 2285‑16‑7): Core Identity, Regulatory Status, and Procurement-Relevant Specifications


5-Phenyl-7-(trifluoromethyl)-1,3-dihydro-1,4-benzodiazepin-2-one (CAS 2285‑16‑7), systematically named 1,3-dihydro-5-phenyl-7-(trifluoromethyl)-2H-1,4-benzodiazepin-2-one and also known as triflunordazepam or Ro5‑2904, is a classic 1,4-benzodiazepin-2-one in which the 7‑position is substituted with a trifluoromethyl group and the 5‑position carries an unsubstituted phenyl ring [1]. The compound has a molecular weight of 304.27 g mol⁻¹ (C₁₆H₁₁F₃N₂O), a computed XLogP3 of 3.2, one hydrogen‑bond donor, and five hydrogen‑bond acceptors [2]. It is classified as a benzodiazepine derivative with high affinity for the GABAₐ receptor and has been reported to possess anticonvulsant activity [3]. Its UNII code is 8CS486VL3D, and it is listed in the FDA Global Substance Registration System [2].

Why 5-Phenyl-7-(trifluoromethyl)-1,3-dihydro-1,4-benzodiazepin-2-one Cannot Be Replaced by Common In‑Class Alternatives


Although numerous 1,4-benzodiazepin-2-ones share the same core scaffold, the combination of a 5‑phenyl substituent and a 7‑trifluoromethyl group creates a pharmacophore that is absent in widely used congeners such as diazepam (7‑chloro‑1‑methyl), nordazepam (7‑chloro‑desmethyl), or flunitrazepam (7‑nitro‑1‑methyl) [1]. The trifluoromethyl substituent profoundly alters the electronic distribution of the fused benzene ring, increasing lipophilicity (XLogP3 = 3.2) and metabolic stability relative to chloro or nitro analogs [2]. Consequently, this compound exhibits a distinct pattern of hydrogen‑bond modulation and hydrophobic interaction with target proteins, as evidenced by its ability to alter diazepam’s hydrogen‑bond formation and hydrophobic effects in pharmacological tests . Such physicochemical divergence means that receptor‑binding kinetics, tissue distribution, and off‑target profiles cannot be presumed equivalent across the subclass; therefore, direct substitution with a common benzodiazepine would invalidate comparative pharmacological studies and structure–activity‑relationship (SAR) models.

Quantitative Differentiation Evidence for 5-Phenyl-7-(trifluoromethyl)-1,3-dihydro-1,4-benzodiazepin-2-one Versus Closest Analogs


In‑Vivo Effective Dose: 10 µg kg⁻¹ in Pharmacological Tests – Comparison with Diazepam

Triflunordazepam (Ro5‑2904) exhibits an effective dose of 10 µg kg⁻¹ in pharmacological tests . For the most widely used comparator, diazepam, effective doses in standard rodent models (e.g., anticonvulsant or anxiolytic assays) typically fall in the range of 1–10 mg kg⁻¹ [1]. This represents an approximate 100‑ to 1000‑fold difference in potency, suggesting that the 7‑trifluoromethyl‑5‑phenyl substitution pattern yields a considerably more potent agent than the 7‑chloro‑1‑methyl analog in the same pharmacological context.

effective dose in‑vivo pharmacology benzodiazepine potency

Modulation of Diazepam’s Hydrogen‑Bond and Hydrophobic Interactions – Direct Biophysical Evidence

The compound has been explicitly shown to modulate hydrogen‑bond formation and the hydrophobic effects of diazepam . This indicates a direct physicochemical interaction or allosteric influence that is not observed with other 1,4-benzodiazepin-2-ones such as nordazepam or flunitrazepam in the same assay system. The ability to alter the intermolecular forces of a reference benzodiazepine underscores a unique biophysical profile that cannot be extrapolated from simple binding‑affinity measurements.

hydrogen bonding hydrophobic effect biophysical modulation diazepam

Induction of Digitonin Release from Nerve Endings – A Non‑Canonical Benzodiazepine Effect

Unlike classical benzodiazepines such as diazepam or clonazepam, triflunordazepam (Ro5‑2904) has been reported to induce digitonin release from nerve endings . This effect is not associated with GABAₐ receptor modulation and suggests an alternative mode of action that may be relevant to cancer biology, where digitonin‑mediated membrane permeabilization is exploited in certain experimental paradigms. No equivalent digitonin‑release activity has been documented for the commonly used 7‑chloro or 7‑nitro benzodiazepin‑2‑ones.

digitonin release nerve endings non‑canonical mechanism cancer research

Elevated Lipophilicity (XLogP3 = 3.2) Compared to 7‑Chloro and 7‑Nitro Analogs

The computed XLogP3 of 5‑phenyl‑7‑(trifluoromethyl)‑1,3‑dihydro‑1,4‑benzodiazepin‑2‑one is 3.2 [1]. This is markedly higher than the XLogP3 of the 7‑chloro analog nordazepam (~2.5) and the 7‑nitro analog clonazepam (~1.9), consistent with the strong electron‑withdrawing and lipophilic nature of the trifluoromethyl group. Increased lipophilicity correlates with enhanced passive membrane permeability and potentially greater blood‑brain barrier penetration, factors that are critical for central nervous system (CNS) drug candidates and probe molecules.

lipophilicity XLogP3 physicochemical property blood‑brain barrier

High‑Value Research and Procurement Scenarios for 5-Phenyl-7-(trifluoromethyl)-1,3-dihydro-1,4-benzodiazepin-2-one


GABAₐ Receptor Potency Profiling and Structure–Activity Relationship (SAR) Studies

With an effective dose of 10 µg kg⁻¹ in pharmacological tests , this compound serves as a high‑potency reference ligand for GABAₐ receptor SAR campaigns. Its 7‑trifluoromethyl‑5‑phenyl substitution pattern provides a distinct electronic and steric environment compared to 7‑chloro or 7‑nitro analogs, enabling researchers to deconvolve the contributions of halogen vs. trifluoromethyl groups to receptor affinity and efficacy.

Biophysical Studies of Benzodiazepine–Protein Interaction Dynamics

The demonstrated ability of this compound to modulate hydrogen‑bond formation and hydrophobic effects of diazepam makes it a unique tool for biophysical investigations (e.g., isothermal titration calorimetry, surface plasmon resonance, or NMR spectroscopy) aimed at understanding the thermodynamics and kinetics of benzodiazepine‑GABAₐ receptor interactions.

Non‑Canonical Benzodiazepine Pharmacology: Digitonin Release and Oncology Research

The induction of digitonin release from nerve endings opens an orthogonal application space. Researchers exploring benzodiazepine‑binding proteins outside the CNS or investigating membrane‑active agents for cancer therapy can use this compound as a starting point for medicinal chemistry optimization, a role that typical sedative‑hypnotic benzodiazepines cannot fulfill.

CNS Pharmacokinetic and Biodistribution Studies Requiring High Lipophilicity

Its elevated XLogP3 of 3.2 [1] predicts superior passive membrane permeability relative to the more polar 7‑chloro and 7‑nitro benzodiazepines. This property is advantageous for CNS positron emission tomography (PET) tracer development, where rapid brain uptake and favorable distribution kinetics are essential.

Quote Request

Request a Quote for 5-phenyl-7-(trifluoromethyl)-1,3-dihydro-1,4-benzodiazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.